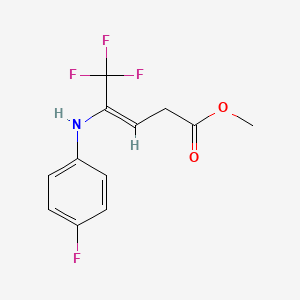

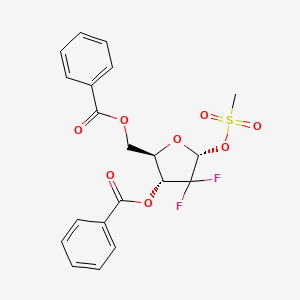

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H18F2O8S and its molecular weight is 456.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate , a compound with bioactive precursor properties for the synthesis of various pharmacologically active molecules, demonstrates the importance of similar complex organic compounds in drug discovery and development (Farooq & Ngaini, 2019). The review highlights its versatility as a substrate for producing medical products, pointing towards the potential of similarly structured compounds in pharmaceutical applications.

Role in Advanced Synthesis Techniques

The application of trifluoromethanesulfonic acid in organic synthesis, particularly in electrophilic aromatic substitution reactions and in the synthesis of complex organic compounds, suggests the relevance of sophisticated synthetic routes that might involve the use of similar difluoro-containing compounds (Kazakova & Vasilyev, 2017). This underscores the potential applications in creating new organic molecules, possibly including those with pharmaceutical or material science applications.

Environmental and Health Impact Studies

The examination of per- and polyfluoroalkyl substances (PFAS) , including their environmental occurrence, fate, and effects, provides insights into the environmental impact of fluorinated compounds. Although the specific compound was not directly mentioned, understanding the behavior and impact of PFAS can inform the environmental management of related compounds (Munoz et al., 2019). Research into the degradation and environmental pathways of PFAS highlights the importance of assessing the ecological and human health risks of complex fluorinated molecules.

Biodegradation and Environmental Fate

Investigations into the microbial degradation of polyfluoroalkyl chemicals inform on the environmental persistence and potential for accumulation in ecosystems, which is critical for assessing the long-term environmental impact of fluorinated compounds and their derivatives (Liu & Avendaño, 2013). This research is vital for developing strategies to mitigate the environmental footprint of synthetic compounds.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate' involves the protection of a tetrahydrofuran ring, followed by the introduction of a benzoyloxy group and a methylsulfonyl group. The final step involves the esterification of the protected tetrahydrofuran ring with a benzoate group.", "Starting Materials": [ "Tetrahydrofuran", "Benzoyl chloride", "Methylsulfonyl chloride", "Methanol", "Sodium hydroxide", "Benzoic acid", "Difluoromethylsulfonyl fluoride", "Triethylamine", "Dimethylaminopyridine", "N,N-Dimethylformamide", "Diisopropylethylamine" ], "Reaction": [ "Protection of tetrahydrofuran ring with difluoromethylsulfonyl fluoride and triethylamine in N,N-dimethylformamide", "Introduction of benzoyloxy group using benzoyl chloride and sodium hydroxide in methanol", "Introduction of methylsulfonyl group using methylsulfonyl chloride, triethylamine, and dimethylaminopyridine in N,N-dimethylformamide", "Deprotection of tetrahydrofuran ring using diisopropylethylamine in methanol", "Esterification of tetrahydrofuran ring with benzoic acid using dicyclohexylcarbodiimide and dimethylaminopyridine in dichloromethane" ] } | |

CAS-Nummer |

134877-43-3 |

Molekularformel |

C20H18F2O8S |

Molekulargewicht |

456.4 g/mol |

IUPAC-Name |

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19+/m1/s1 |

InChI-Schlüssel |

LIAQHZDWFACWFK-MDZRGWNJSA-N |

Isomerische SMILES |

CS(=O)(=O)O[C@H]1C([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |

SMILES |

CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |

Kanonische SMILES |

CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)